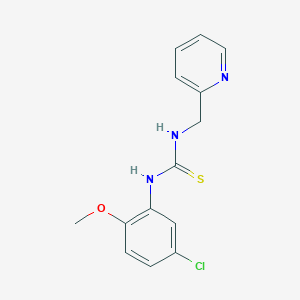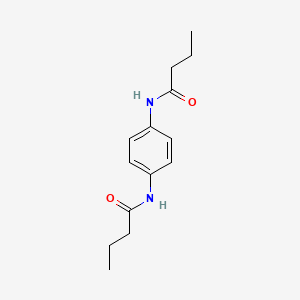
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one, also known as LY294002, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
Mechanism of Action
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one acts as a competitive inhibitor of the ATP-binding site of the PI3K enzyme, preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in the activation of the Akt signaling pathway, which is involved in cell survival and proliferation. Inhibition of this pathway leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been shown to have various biochemical and physiological effects on cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. In addition, 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been shown to improve insulin sensitivity in diabetic mice, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes, making it suitable for use in cell culture studies. In addition, it has a high binding affinity for the PI3K enzyme, making it a potent inhibitor. However, one limitation of 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is that it is not specific to the PI3K enzyme and can inhibit other kinases as well, leading to off-target effects.
Future Directions
There are several future directions for the use of 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one in scientific research. One potential direction is the development of more specific PI3K inhibitors that can target specific isoforms of the enzyme. Another direction is the use of 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one in combination with other drugs to enhance its efficacy and reduce off-target effects. Finally, the use of 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one in preclinical studies for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders is an area of active research.
Synthesis Methods
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is synthesized through a multi-step process involving the reaction of various reagents such as 2-acetyl-7-methoxy-1,2,3,4-tetrahydroquinoline, 2-bromo-4-methylthiazole, and 4-phenylthiosemicarbazide. The final product is obtained through purification using column chromatography and recrystallization.
Scientific Research Applications
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been extensively studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the activity of the phosphatidylinositol 3-kinase (PI3K) enzyme, which is involved in various cellular processes such as cell growth, proliferation, and survival. Inhibition of PI3K activity has been shown to induce apoptosis (programmed cell death) in cancer cells, making 8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one a promising candidate for cancer therapy.
properties
IUPAC Name |
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3S/c1-22-16-9-5-8-13-10-14(19(21)23-17(13)16)18-20-15(11-24-18)12-6-3-2-4-7-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDADCSUUBYFUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B5726346.png)
![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)

![4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5726358.png)
![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5726383.png)
![2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)


![1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]pyrrolidine](/img/structure/B5726413.png)
![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5726426.png)

![ethyl 2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5726434.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5726440.png)